molecular formula C6H6ClNOS B6238384 5-chloro-2-methoxypyridine-3-thiol CAS No. 2358517-15-2

5-chloro-2-methoxypyridine-3-thiol

Cat. No. B6238384
CAS RN: 2358517-15-2
M. Wt: 175.6
InChI Key:
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Description

5-Chloro-2-methoxypyridine-3-thiol (CMPT) is an organic compound used in a variety of scientific research applications. It is an organosulfur compound with a pyridine ring and a thiol group attached to the carbon atom at the 3rd position. CMPT has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Scientific Research Applications

5-chloro-2-methoxypyridine-3-thiol has been used in a variety of scientific research applications, including the synthesis of novel heterocyclic compounds, the investigation of enzyme inhibition, and the study of the mechanism of action of drugs. It has also been used to study the regulation of gene expression, to synthesize new antifungal agents, and to explore the biological activities of natural products.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxypyridine-3-thiol is not fully understood, but it is believed to interact with proteins and other biomolecules in the cell. It is thought to bind to the active sites of enzymes and other proteins, and to modify their activity. It is also believed to interact with DNA and RNA, and to affect the expression of genes.
Biochemical and Physiological Effects
5-chloro-2-methoxypyridine-3-thiol has been shown to have a variety of biochemical and physiological effects, including inhibition of enzymes and other proteins, inhibition of gene expression, and inhibition of the growth of fungi. It has also been shown to have anti-inflammatory and antioxidant activities, and to modulate the immune system.

Advantages and Limitations for Lab Experiments

5-chloro-2-methoxypyridine-3-thiol has several advantages for laboratory experiments, including its low cost, its availability, and its stability in aqueous solutions. It is also relatively easy to synthesize and can be used to study a variety of biochemical and physiological processes. However, 5-chloro-2-methoxypyridine-3-thiol also has some limitations, including its low solubility in organic solvents and its tendency to form complexes with other molecules.

Future Directions

There are a number of potential future directions for the use of 5-chloro-2-methoxypyridine-3-thiol in scientific research. These include further investigation of its mechanism of action, its potential use in drug discovery, and its potential use as an anticancer agent. It could also be used to study the effects of environmental pollutants on biological systems, and to investigate the role of 5-chloro-2-methoxypyridine-3-thiol in the regulation of gene expression. Additionally, 5-chloro-2-methoxypyridine-3-thiol could be used to develop new biosensors and to explore its potential as a therapeutic agent.

Synthesis Methods

5-chloro-2-methoxypyridine-3-thiol can be synthesized by the reaction of 5-chloro-2-methoxypyridine with thiourea in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at temperatures between 50-60°C. The resulting product is a white solid that can be isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-chloro-2-methoxypyridine-3-thiol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methoxypyridine-3-thiol", "thionyl chloride", "sodium hydroxide", "chlorine gas", "sodium methoxide", "acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Conversion of 2-methoxypyridine-3-thiol to 5-chloro-2-methoxypyridine-3-thiol", "2-methoxypyridine-3-thiol is reacted with thionyl chloride to form 5-chloro-2-methoxypyridine-3-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrogen chloride gas that is produced. The reaction is typically carried out at room temperature for several hours.", "Step 2: Chlorination of 5-chloro-2-methoxypyridine-3-thiol", "5-chloro-2-methoxypyridine-3-thiol is chlorinated using chlorine gas in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature for several hours.", "Step 3: Conversion of 5-chloro-2-methoxypyridine-3-thiol to 5-chloro-2-methoxypyridine-3-thiolate", "5-chloro-2-methoxypyridine-3-thiol is reacted with sodium methoxide in acetic acid to form the corresponding thiolate salt. The reaction is typically carried out at room temperature for several hours.", "Step 4: Acidification of 5-chloro-2-methoxypyridine-3-thiolate", "The thiolate salt is then acidified using acetic acid to form the final product, 5-chloro-2-methoxypyridine-3-thiol. The reaction is typically carried out in the presence of a base such as sodium bicarbonate to neutralize any excess acid. The product is then isolated and purified using standard techniques." ] }

CAS RN

2358517-15-2

Product Name

5-chloro-2-methoxypyridine-3-thiol

Molecular Formula

C6H6ClNOS

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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